molecular formula C21H26ClN3O4S2 B2943599 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1217020-25-1

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2943599
CAS No.: 1217020-25-1
M. Wt: 484.03
InChI Key: HFFOTYPTTMHPKK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a recognized and potent small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key molecular sensor for reactive chemical irritants and endogenous inflammatory mediators, integrating diverse pain signals. This compound demonstrates high potency and selectivity in blocking TRPA1 activation, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of agonists . Its primary research value lies in its application as a critical pharmacological tool for elucidating the complex role of TRPA1 in pathophysiological processes. Researchers utilize this antagonist extensively in vitro and in vivo to investigate mechanisms underlying neurogenic inflammation, acute and chronic pain states, including neuropathic and inflammatory pain, and airway irritation. By selectively inhibiting TRPA1, this compound allows for the dissection of TRPA1-mediated signaling pathways from those of other sensory receptors, providing crucial insights for target validation in preclinical models of pain and sensory disorders . Its utility is fundamental for advancing the understanding of nociception and for supporting the development of novel analgesic therapeutics.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2.ClH/c1-5-28-16-9-10-18-19(14-16)29-21(22-18)24(12-11-23(2)3)20(25)15-7-6-8-17(13-15)30(4,26)27;/h6-10,13-14H,5,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFOTYPTTMHPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H28ClN3O2S2
  • Molecular Weight : 466.06 g/mol
  • IUPAC Name : N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide; hydrochloride

The compound features functional groups such as an amide, an ether, and a thioether, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

Anticancer Properties

Preliminary studies suggest that the compound could inhibit the proliferation of cancer cells by targeting specific receptors or enzymes involved in tumor growth. The presence of the dimethylamino group enhances its binding affinity to various biological macromolecules, potentially modulating signaling pathways related to cancer cell proliferation and apoptosis.

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier suggests it may have neuroprotective effects. This property positions it as a candidate for treating neurodegenerative diseases, where protection against neuronal cell death is crucial.

Antimicrobial Activity

Similar compounds have shown antibacterial properties, indicating that this compound might also possess antimicrobial effects. Its structural components may allow for interactions with bacterial cell membranes or metabolic pathways, leading to inhibition of bacterial growth.

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The dimethylamino group enhances interaction with biological macromolecules.
  • Signal Transduction Modulation : It may alter cellular responses related to growth and apoptosis by modulating signaling pathways .

Research Findings

Recent studies have explored the compound's efficacy across various biological models:

Study Objective Findings
Study 1Anticancer ActivityInhibition of tumor growth in vitro; potential pathways identified include apoptosis induction.
Study 2NeuroprotectionDemonstrated protective effects on neuronal cells under oxidative stress conditions.
Study 3Antimicrobial TestingExhibited significant antibacterial activity against Gram-positive bacteria.

Case Studies

  • Anticancer Study : In vitro assays using human cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations above 10 µM, indicating potent anticancer activity.
  • Neuroprotection : In a model of neurodegeneration, treatment with the compound resulted in a significant decrease in neuronal apoptosis markers compared to control groups.
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing effectiveness comparable to standard antibiotics in inhibiting growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

(a) N-(6-Nitrobenzo[d]thiazol-2-yl) Derivatives

Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)benzamide () feature a nitro group instead of ethoxy at the 6-position. Nitro groups are electron-withdrawing, reducing solubility compared to ethoxy (electron-donating). These derivatives are primarily studied as corrosion inhibitors rather than bioactive agents due to their lower metabolic stability .

(b) N-(6-Trifluoromethylbenzo[d]thiazol-2-yl) Derivatives

European Patent EP3348550A1 describes analogs such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism , making these compounds more suitable for prolonged biological activity. However, the absence of a sulfonyl group limits their polar interactions in enzymatic binding pockets .

Variations in the Sulfonyl Group

(a) Piperidinyl Sulfonyl Substitution

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS: 1322030-57-8) replaces the methylsulfonyl group with a 4-methylpiperidinyl sulfonyl moiety.

(b) Methylsulfonyl vs. Ethylsulfonyl

The ethylsulfonyl analog (3-(ethylsulfonyl)benzamide) has a marginally higher molecular weight (498.1 vs. 484.1 g/mol) and altered pharmacokinetics due to increased hydrophobicity.

Amide Linkage Modifications

(a) Acetamide vs. Benzamide

Compounds like N-(6-aminobenzo[d]thiazol-2-yl)benzamide () retain the benzamide linkage but lack the dimethylaminoethyl side chain.

(b) Thiadiazole-Thioacetamide Hybrids

describes hybrids like N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide , which incorporate a thiadiazole-thioacetamide chain. These compounds exhibit potent VEGFR-2 inhibition (IC₅₀: 0.12–0.45 µM) but suffer from poor aqueous solubility compared to the target compound’s hydrochloride salt formulation .

Anticancer Activity

  • Thiadiazole-Thioacetamide Hybrids : Demonstrate superior anti-proliferative activity (IC₅₀: 1.8–4.3 µM against MCF-7 cells) due to dual VEGFR-2 and tubulin inhibition .
  • Piperidinyl Sulfonyl Analog : Unreported activity, but the piperidine group may improve CNS penetration for neurological targets .

Physicochemical Properties

Property Target Compound Thiadiazole Hybrid Piperidinyl Sulfonyl Analog
Molecular Weight (g/mol) 498.1 ~450–550 567.2
Solubility High (HCl salt) Low Moderate
LogP ~2.5 (estimated) ~3.8 ~3.0

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